molecular formula C20H13NO5 B11571802 methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate

methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate

Cat. No.: B11571802
M. Wt: 347.3 g/mol
InChI Key: ZTTIIKMTACQVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate is a complex organic compound with a unique structure that combines an indene-1,3-dione moiety with a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate typically involves multicomponent reactions. One common method involves the reaction of ninhydrin with malononitrile and ethylenediamine in water at room temperature, yielding high product yields with minimal waste . This green chemistry approach is advantageous due to its simplicity, efficiency, and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green solvents and catalysts can further reduce the environmental impact of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.

Mechanism of Action

The mechanism of action of methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, depending on the specific conditions and environment. This property is crucial for its applications in organic electronics and materials science. In medicinal chemistry, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H13NO5

Molecular Weight

347.3 g/mol

IUPAC Name

methyl 2-(1-hydroxy-3-oxoinden-2-yl)-4-oxo-1H-quinoline-7-carboxylate

InChI

InChI=1S/C20H13NO5/c1-26-20(25)10-6-7-13-14(8-10)21-15(9-16(13)22)17-18(23)11-4-2-3-5-12(11)19(17)24/h2-9,23H,1H3,(H,21,22)

InChI Key

ZTTIIKMTACQVIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)C=C(N2)C3=C(C4=CC=CC=C4C3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.